molecular formula C19H15F3N4O3S B1669316 2-(2-(3-phenylureido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 946249-82-7

2-(2-(3-phenylureido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No. B1669316
M. Wt: 436.4 g/mol
InChI Key: UIWWYKGFNZZCQB-UHFFFAOYSA-N
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Description

CU239 is a selective non-retinoid inhibitor of RPE65 which suppresses visual cycle and prevents retinal degeneration.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Various synthesis methods have been explored to create novel thiazole derivatives, including the target compound. For instance, new thiazoles were synthesized by incorporating pyrazole moiety at the 2nd position of 2-hydrazinyl-N-(4-phenylthiazol-2-yl) acetamide by treating with chalcones. This method was confirmed using IR, 1H-NMR, and Mass spectral analysis (Saravanan et al., 2010).

Antimicrobial Activities

  • Antibacterial and Antifungal Properties : Various derivatives have shown significant antibacterial and antifungal activities. For example, compounds synthesized from 2-hydrazinyl-N-(4-phenylthiazol-2-yl) acetamide demonstrated substantial anti-bacterial and anti-fungal effects, with some compounds exhibiting the highest activities against specific bacterial and fungal strains (Saravanan et al., 2010).

Anticancer Properties

  • Evaluation Against Cancer Cell Lines : Certain derivatives of thiazole, similar to the target compound, were evaluated for their antitumor activity. They showed considerable anticancer activity against some cancer cell lines. This highlights the potential of thiazole derivatives in cancer treatment (Yurttaş et al., 2015).

Biological Activity Evaluation

  • Anticholinesterase Activities : Some derivatives were synthesized and evaluated for their antimicrobial and anticholinesterase activities, demonstrating significant antifungal activity against specific strains like Candida parapsilosis (Yurttaş et al., 2015).

Optoelectronic Applications

  • Optoelectronic Properties : Thiazole-based compounds, closely related to the target compound, were explored for their optoelectronic properties. For instance, thiazole-containing monomers were synthesized and characterized for their application in conducting polymers with notable optical band gaps and switching time (Camurlu & Guven, 2015).

properties

IUPAC Name

2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O3S/c20-19(21,22)29-15-8-6-13(7-9-15)23-16(27)10-14-11-30-18(25-14)26-17(28)24-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,23,27)(H2,24,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWWYKGFNZZCQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3-phenylureido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Donovan - 2019 - search.proquest.com
Age-related macular degeneration (AMD) and Stargardt disease involves neurodegeneration of the macula, which is the central part of the retina that is responsible for high visual acuity…
Number of citations: 0 search.proquest.com

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